Product packaging for Ethyl 3-cyano-4H-pyridine-1-carboxylate(Cat. No.:CAS No. 103935-35-9)

Ethyl 3-cyano-4H-pyridine-1-carboxylate

Cat. No.: B026529
CAS No.: 103935-35-9
M. Wt: 178.19 g/mol
InChI Key: BEFXESTWRIRVQW-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4H-pyridine-1-carboxylate (CAS 103935-35-9) is a versatile chemical intermediate with significant relevance in medicinal chemistry and heterocyclic compound synthesis. This compound, with the molecular formula C 9 H 10 N 2 O 2 and a molecular weight of 178.19 g/mol, belongs to the valuable class of cyanopyridines . Its structure incorporates both an ester and a nitrile functional group, making it a valuable building block for the synthesis of more complex, pharmacologically active molecules. Research Applications and Value: The 3-cyanopyridine scaffold is a fundamental precursor in the pharmaceutical industry for the synthesis of various nitrogen-containing heterocycles. Its primary research value lies in its role as a key intermediate for constructing novel compounds with potential biological activity. Specifically, derivatives of 3-cyano-2(1H)-pyridones and related structures have been extensively studied for their anticancer properties . Research indicates that such compounds can be designed and synthesized to inhibit the growth of human carcinoma cell lines, such as A549 (lung carcinoma), demonstrating their potential in oncological drug discovery programs . Mechanism of Action: As a synthetic intermediate, this compound itself does not have a single mechanism of action. Instead, it serves as a precursor for molecules that can act on various biological targets. For instance, related 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been reported as inhibitors of the oncogenic serine/threonine kinase PIM-1, an enzyme that plays a critical role in cell cycle progression and cancer cell survival . The cyano and ester groups on the pyridine ring allow for further chemical modifications, enabling researchers to fine-tune the properties and target specificity of the resulting compounds. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B026529 Ethyl 3-cyano-4H-pyridine-1-carboxylate CAS No. 103935-35-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103935-35-9

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-cyano-4H-pyridine-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3,5,7H,2,4H2,1H3

InChI Key

BEFXESTWRIRVQW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CCC(=C1)C#N

Canonical SMILES

CCOC(=O)N1C=CCC(=C1)C#N

Synonyms

1(4H)-Pyridinecarboxylic acid, 3-cyano-, ethyl ester

Origin of Product

United States

Nomenclature, Isomerism, and Fundamental Structural Features of Ethyl 3 Cyano 4h Pyridine 1 Carboxylate

Systematic Nomenclature and Common Referents

The systematic IUPAC name for this compound is ethyl 3-cyano-4H-pyridine-1-carboxylate. It is also referred to by other names and identifiers in various chemical databases.

Identifier TypeValue
IUPAC Name This compound
CAS Number 153334-92-0 guidechem.com
Molecular Formula C9H10N2O2 guidechem.com
Molecular Weight 178.19 g/mol guidechem.com
InChI InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-7(6-10)4-8(11)11/h3,5H,2,4H2,1H3
SMILES CCOC(=O)N1C=C(C=C1)C#N

This table provides a summary of the key identifiers for this compound.

Analysis of the 4H-Pyridine Core Structure

The 4H-dihydropyridine ring is not planar. The presence of the sp³-hybridized carbon at the 4-position imparts a boat-like conformation to the ring. This structural feature is a hallmark of 1,4-dihydropyridine (B1200194) derivatives, which have been extensively studied for their biological activities. nih.gov The substituents on the ring, namely the ethyl carboxylate group at the nitrogen (position 1) and the cyano group at position 3, further define the molecule's chemical properties. The electron-withdrawing nature of the cyano and carboxylate groups significantly influences the electron distribution within the dihydropyridine (B1217469) ring.

Stereochemical Considerations and Potential Isomerism

The structure of this compound presents possibilities for stereoisomerism. The key feature to consider is the potential for a chiral center.

If the carbon at the 4-position of the 4H-pyridine ring is substituted with two different groups, it becomes a stereocenter, leading to the existence of enantiomers (non-superimposable mirror images). In the parent compound, the 4-position is a CH2 group, meaning it is not a chiral center.

However, it is important to note that substituted 1,4-dihydropyridines can exhibit stereoisomerism, and the biological activity of the different stereoisomers can vary significantly. For instance, studies on other 1,4-dihydropyridine derivatives have shown that the (S)- and (R)-enantiomers can have opposing effects, one acting as a calcium channel activator and the other as a blocker. nih.gov While this compound itself is achiral, derivatives with substitution at the 4-position would be expected to exhibit this type of isomerism.

Advanced Synthetic Methodologies for Ethyl 3 Cyano 4h Pyridine 1 Carboxylate and Its Analogues

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single operation, avoiding the isolation of intermediates. beilstein-journals.org These methods are particularly well-suited for constructing heterocyclic rings like pyridines. The Hantzsch dihydropyridine (B1217469) synthesis, a classic pseudo-four-component reaction, provides a foundational framework for many of these approaches, typically involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.govresearchgate.net

Ethyl cyanoacetate (B8463686) is a versatile C-H acidic building block frequently employed in the synthesis of cyanopyridine derivatives due to the reactivity of its methylene (B1212753) group. researchgate.netresearchgate.net In multicomponent strategies, it serves as a key precursor that installs the characteristic 3-cyano group onto the pyridine (B92270) ring.

A common approach involves the Knoevenagel condensation of an aldehyde with an active methylene compound like ethyl cyanoacetate or malononitrile. nih.govrsc.org This is often the initial step in a cascade sequence. For instance, in the synthesis of 1,4-dihydropyridines, an aldehyde, an active methylene compound (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium (B1175870) acetate) are reacted together. nanobioletters.com The mechanism proceeds through the initial formation of an α,β-unsaturated carbonyl compound via Knoevenagel condensation, and parallelly, the formation of an enamine from the second equivalent of the active methylene compound and ammonia. These intermediates then undergo a Michael addition followed by cyclization and dehydration.

To achieve the specific substitution pattern of Ethyl 3-cyano-4H-pyridine-1-carboxylate, modifications to the standard Hantzsch reaction are necessary. The use of ethyl cyanoacetate provides the 3-cyano substituent. The reaction of arylamines with ethyl cyanoacetate is a common method for producing cyanoacetanilides, which can be key intermediates. researchgate.net Similarly, reacting benzylamine (B48309) with ethyl cyanoacetate can yield N-benzylcyanoacetamide. researchgate.net These reactions highlight the versatility of ethyl cyanoacetate in forming C-N bonds and incorporating the cyanoacetyl moiety necessary for subsequent cyclization into the desired pyridine core.

ReactantsKey Intermediate TypeProduct ClassReference(s)
Aldehyde, Ethyl Acetoacetate, Ammonium Acetate (B1210297)Enamine, α,β-Unsaturated Ester1,4-Dihydropyridines researchgate.netnanobioletters.com
Aromatic Aldehydes, Malononitrile, CyanoacetohydrazideKnoevenagel Adduct, Michael AdductN-amino-3-cyano-2-pyridones rsc.org
2-Aminothiazole, Ethyl Cyanoacetate-N-(thiazol-2-yl) cyanoacetamide researchgate.net
Arylidenemalononitrile, Ethyl 2-(benzo[d]thazol-2-yl)acetate-Ethyl 1-Amino-3-Aryl-2-Cyano-3H-Benzo researchgate.netthieme-connect.comThiazolo-[3,2-a] Pyridine-4-Carboxylate researchgate.net

The formation of the pyridine ring is the crucial step in these syntheses. In multicomponent reactions, this typically occurs through an intramolecular cyclization of a linear intermediate formed by the condensation and addition of the starting materials. For example, a common sequence involves a Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. rsc.org

Alternative cyclization strategies provide access to diverse pyridine structures. One such method involves a C-H alkenylation/electrocyclization/aromatization sequence to produce highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov This process proceeds through a dihydropyridine intermediate which can be subsequently oxidized to the corresponding pyridine. nih.gov Another powerful method is the [4+2] cycloaddition (Diels-Alder reaction), where the nitrogen atom can be part of either the diene or the dienophile. nih.gov The synthesis of 2-azadienes via a catalytic aza-Wittig reaction, followed by their in-situ cycloaddition with a dienophile, offers a flexible route to various tri- and tetrasubstituted pyridines. nih.gov

Formal (3+3) cyclization reactions are also a powerful tool for synthesizing six-membered heterocyclic rings. mdpi.com These strategies demonstrate the breadth of available methods for constructing the core pyridine skeleton, which can be adapted to produce specific analogues of this compound.

Directed Synthesis from Pre-functionalized Pyridine Intermediates

An alternative to building the pyridine ring from acyclic precursors is to start with a pre-functionalized pyridine and modify it. This approach offers better control over regioselectivity, which can be a challenge in multicomponent syntheses.

Syntheses can commence from pyridines bearing specific functional groups that facilitate further elaboration. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized through the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate. bohrium.com This demonstrates the utility of a chloropyridine as an electrophile for substitution with a nucleophile derived from an active methylene compound.

Similarly, methods for the regioselective 3,4-difunctionalization of 3-chloropyridines have been developed, proceeding through a 3,4-pyridyne intermediate. chemistryviews.org This reactive intermediate can be trapped with various reagents to install substituents at the 3- and 4-positions. While not directly yielding the target compound, these methods illustrate the principle of using halogenated pyridines as versatile starting materials for accessing polysubstituted derivatives. The synthesis of polycyclic pyridones can also be achieved via the ring-opening transformations of intermediates like 3-hydroxy-3,4-dihydropyrido[2,1-c] rsc.orgresearchgate.netoxazine-1,8-diones. nih.gov

A well-established two-step method involves the initial formation of an arylidenecyanoacetate, typically via a Knoevenagel condensation between an aromatic aldehyde and ethyl cyanoacetate. bohrium.com This activated alkene can then undergo a subsequent reaction to form the pyridine ring.

For instance, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidenemalononitrile derivatives (structurally related to arylidenecyanoacetates) in the presence of a base like triethylamine (B128534) (TEA) yields complex fused pyridine systems. researchgate.net Another example involves the reaction of an acrylamide (B121943) derivative, formed from an aromatic aldehyde and cyanoacetamide, with ethyl cyanoacetate in the presence of a catalytic amount of triethylamine to yield a highly substituted phenylpyridine-3-carboxylate derivative. ekb.eg These examples show a pattern where an electron-deficient alkene (the arylidenecyanoacetate or analogue) reacts with a C-H acidic compound in a Michael addition, followed by cyclization to form the pyridine ring.

Catalytic Strategies in the Synthesis of 4H-Pyridine Derivatives

Catalysis is central to modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. researchgate.net The synthesis of pyridine derivatives has benefited immensely from the development of a wide range of catalytic systems.

Catalysts can be homogeneous or heterogeneous and include acids, bases, organocatalysts, transition metals, and nanocatalysts. researchgate.netrsc.org In the context of Hantzsch-type reactions, catalysts are used to promote the condensation and cyclization steps. For example, a one-pot synthesis of 1,4-dihydropyridine (B1200194) derivatives can be efficiently catalyzed by polyaniline-supported zinc oxide nanoparticles. nanobioletters.com Other heterogeneous catalysts like nano-Fe3O4 and ZSM-5 zeolites have also been employed. rsc.orgresearchgate.net The use of magnetically recoverable catalysts, such as Fe3O4, is particularly advantageous as it simplifies catalyst removal and recycling. rsc.org

Organocatalysts like tetra-n-butylammonium fluoride (B91410) (TBAF) have been shown to be effective in catalyzing the one-pot, three-component cyclocondensation to form 4H-pyrano derivatives, a reaction class closely related to pyridine synthesis. royalsocietypublishing.org Simple bases like piperidine (B6355638) are also commonly used to facilitate the initial Knoevenagel and subsequent Michael addition steps in multicomponent reactions leading to pyridones. rsc.org

CatalystCatalyst TypeReaction TypeProductReference(s)
PiperidineOrganocatalyst (Base)One-pot, three-componentN-amino-3-cyano-2-pyridones rsc.org
Nano-Fe3O4Heterogeneous NanocatalystThree-component4H-pyrano[2,3-b]pyridine derivatives rsc.org
Fe3O4@g–C3N4–SO3HHeterogeneous NanocatalystOne-pot, multicomponentPyridine derivatives rsc.org
ZSM-5 ZeoliteHeterogeneous Acid CatalystGas-phase cyclizationPyridine bases researchgate.net
Tetra-n-butylammonium fluoride (TBAF)OrganocatalystOne-pot, three-component4H-pyrano quinolinone derivatives royalsocietypublishing.org
Zinc Oxide (ZnO)Heterogeneous CatalystHantzsch four-component1,4-Dihydropyridine derivatives researchgate.net
Pd/C/K-10 montmorilloniteHeterogeneous (Bifunctional)Domino cyclization-oxidationSubstituted Pyridines organic-chemistry.org

Green Chemistry Approaches in Synthetic Protocols

The development of environmentally benign synthetic methods for biologically relevant molecules is a cornerstone of modern medicinal chemistry. In the context of this compound and its analogues, significant strides have been made in applying green chemistry principles to their synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like ultrasound and microwave irradiation, the implementation of solvent-free reaction conditions, and the utilization of greener solvents and catalysts.

One-pot multicomponent reactions are particularly amenable to green chemistry principles, as they reduce the number of synthetic steps and purification stages, thereby minimizing solvent usage and waste generation. For instance, the synthesis of various substituted ethyl 6-amino-5-cyano-1,4-dihydropyridine-3-carboxylates, which are close analogues, has been achieved through one-pot three-component reactions in ethanol (B145695), a relatively green solvent. jetir.org

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. youtube.com This method often allows for reactions to be conducted at lower bulk temperatures and in shorter time frames compared to conventional heating.

The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, structurally related to the target compound, has been successfully achieved using ultrasound-assisted one-pot four-component cyclocondensation reactions. nih.gov This approach offers significant advantages, including excellent yields, cleaner reaction profiles, and substantially shorter reaction times. nih.gov Similarly, the synthesis of N-substituted 2-pyridone derivatives, which are also cyanopyridine analogues, has been shown to be more efficient under ultrasonic conditions compared to conventional heating, affording products in higher yields and purity in less time. bohrium.comresearchgate.net The use of water as a solvent in some ultrasound-assisted syntheses further enhances the green credentials of this methodology. nih.gov

Interactive Table: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Cyanopyridine Analogues
ProductMethodSolventReaction TimeYield (%)Reference
2-Amino-3-cyanopyridine derivativesUltrasoundNot specified25-40 min78-92 nih.gov
N-substituted 2-pyridone derivativesUltrasoundNot specifiedShorterHigher bohrium.comresearchgate.net
N-substituted 2-pyridone derivativesConventionalNot specifiedLongerLower bohrium.comresearchgate.net
DihydroquinolinesUltrasoundWater1 h96 nih.gov
DihydroquinolinesConventionalWater4 h80 nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that utilizes microwave energy to heat reactions rapidly and efficiently. This often leads to dramatic reductions in reaction times, from hours to minutes, along with increased yields and purer products.

The one-pot synthesis of various pyridine and fused-pyridine derivatives has been effectively carried out using microwave irradiation. nih.gov For example, pyrazolo[3,4-b]pyridine derivatives have been synthesized in good to excellent yields under microwave irradiation in aqueous media, showcasing a green and efficient process. rsc.org Furthermore, the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been achieved through a one-pot, multi-component reaction under neat (solvent-free) microwave conditions, highlighting the method's simplicity, high yield, and excellent atom economy. nih.gov

Interactive Table: Microwave-Assisted Synthesis of Pyridine Analogues
ProductCatalyst/ConditionsSolventReaction TimeYield (%)Reference
Pyrazolo[3,4-b]pyridine derivativesInCl₃WaterNot specifiedGood to Excellent rsc.org
Pyridinyl-1,3,5-triazine-2,4-diamine hybridsNeatNone15 min70 nih.gov
1,2,4-OxadiazolesNot specifiedNot specifiedShortHigh nih.gov

Solvent-Free and Green Solvent Approaches

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and environmentally harmful. Performing reactions under solvent-free conditions is an ideal scenario. The synthesis of functionalized pyridines has been reported under solvent-free conditions at elevated temperatures, using recyclable catalysts like Wells-Dawson heteropolyacids. conicet.gov.ar This approach not only avoids the use of harmful solvents but also allows for the recovery and reuse of the catalyst. Thermal heating under neat conditions has also proven effective for the synthesis of fused 4H-pyran derivatives, eliminating the need for both a catalyst and a solvent. rsc.org

When a solvent is necessary, the use of green solvents such as water, ethanol, or mixtures thereof is preferred. An efficient and ecofriendly synthesis of N-amino-3-cyano-2-pyridone derivatives has been developed using water or a water/ethanol mixture as the reaction medium. rsc.org Similarly, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved in a water-EtOH mixture using a recyclable catalyst, demonstrating high atom economy and a low E-factor (a measure of waste produced). nih.gov

Interactive Table: Solvent-Free and Green Solvent Synthesis of Pyridine Analogues
ProductCatalyst/ConditionsSolventYield (%)Reference
Functionalized pyridinesWells-Dawson heteropolyacidNone60-99 conicet.gov.ar
Fused 4H-pyransThermal heatingNoneGood to Excellent rsc.org
N-amino-3-cyano-2-pyridone derivativesPiperidineWater or Water/EthanolHigh rsc.org
2-Amino-4H-chromene-3-carbonitrile derivativesPyridine-2-carboxylic acidWater/Ethanolup to 98 nih.gov
Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo researchgate.netnih.govThiazolo-[3,2-a] Pyridine-4-Carboxylate DerivativesTriethylamine (TEA)EthanolNot specified researchgate.net

Chemical Reactivity and Transformation Mechanisms of Ethyl 3 Cyano 4h Pyridine 1 Carboxylate

Functional Group Reactivity Analysis

The chemical behavior of ethyl 3-cyano-4H-pyridine-1-carboxylate is dictated by the reactivity of its constituent functional groups. Each group offers specific sites for chemical attack and modification, leading to a diverse array of potential products.

Reactivity of the Cyano Group (e.g., Nucleophilic Addition, Reduction)

The cyano (C≡N) group is a prominent feature of the molecule, characterized by its electrophilic carbon atom. This electrophilicity makes it susceptible to nucleophilic attack. For instance, the cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. libretexts.org This transformation proceeds through the initial addition of water or hydroxide (B78521) to the carbon-nitrogen triple bond. libretexts.org

Furthermore, the cyano group can be reduced to a primary amine (–CH2NH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This reaction involves the addition of hydride ions to the carbon of the nitrile. libretexts.org The electron-withdrawing nature of the cyano group can also influence the reactivity of other parts of the molecule and can participate in various cycloaddition reactions. nih.gov

Reactions Involving the Ester Functionality

The ethyl carboxylate group (–COOEt) is another key functional center. It can undergo hydrolysis to the corresponding carboxylic acid, a reaction typically catalyzed by acid or base. Saponification, the hydrolysis under basic conditions, is a common transformation. The ester can also be converted to other esters (transesterification), amides, or hydrazides. For example, reaction with hydrazine (B178648) hydrate (B1144303) can replace the ethoxy group with a hydrazinyl group (–NHNH2), forming a carbohydrazide. nih.govnih.gov This hydrazide derivative can then serve as a precursor for the synthesis of various heterocyclic systems. nih.govnih.gov

Derivatization Strategies and Synthetic Utility

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules, particularly fused heterocyclic systems.

Formation of Fused Heterocyclic Systems (e.g., Pyranopyridines, Furopyridines)

A significant application of this compound is in the construction of fused heterocyclic scaffolds. These reactions often involve the participation of multiple functional groups in a cascade or one-pot manner. For example, the synthesis of pyranopyridine derivatives has been reported. documentsdelivered.com Similarly, furopyridine systems can be synthesized, often involving reactions that utilize the reactivity of the pyridine (B92270) ring in conjunction with one of the functional groups. nih.gov The strategic manipulation of the cyano and ester groups, often in combination with reactions at the 4-position of the pyridine ring, allows for the annulation of additional rings.

Starting MaterialReagentsProductReference
Pyridin-2(1H)-oneα-bromoethylester, then cyclizationFuro[2,3-b]pyridine carboxylate nih.gov
Furo[2,3-b]pyridine carboxylateHydrazine hydrateFuro[2,3-b]pyridine-2-carbohydrazide nih.gov

Functionalization of Amino Groups

While the parent compound is a 4H-pyridine, related amino-substituted pyridines and their precursors are highly reactive intermediates for the synthesis of fused heterocyclic systems. The amino group, often introduced via precursors like 2-cyanoacetamides, serves as a key handle for building molecular complexity. ekb.eg

One common strategy involves the reaction of acrylamide (B121943) derivatives, formed from precursors sensitive to various chemical reagents, with other active methylene (B1212753) compounds. For instance, the reaction of an acrylamide with ethyl cyanoacetate (B8463686) in the presence of a catalytic amount of triethylamine (B128534) in ethanol (B145695) leads to the formation of a substituted phenylpyridine-3-carboxylate derivative. ekb.eg This type of reaction highlights a pathway where an amino group, or its precursor, is integral to the construction of a substituted pyridine ring.

Another approach involves the reaction of compounds containing an amino group with various electrophiles to construct fused ring systems. For example, amino-imino derivatives can be prepared and subsequently used to synthesize new pyrido[3,2-e] nih.govchemtube3d.comresearchgate.nettriazolo[1,5-c]pyrimidine-5-carboxylate derivatives. researchgate.net The initial amino group is crucial for the subsequent cyclization and formation of the triazole ring.

The table below summarizes representative reactions for the functionalization of amino groups on pyridine precursors, leading to complex heterocyclic structures.

Starting MaterialReagentConditionsProductYield (%)Reference
Acrylamide derivative 4aEthyl cyanoacetateEtOH, cat. triethylamine, reflux 3hEthyl 2-amino-5-cyano-1,6-dihydro-1-(5-methylthiazol-2-yl)-6-oxo-4-phenylpyridine-3-carboxylate- ekb.eg
Amino-imino derivative--Pyrido[3,2-e] nih.govchemtube3d.comresearchgate.nettriaziolo[1,5-c]pyrimidine-5-carboxylate derivatives- researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key reactions involving this compound and related compounds is fundamental to controlling product formation and optimizing reaction conditions. These investigations often focus on cyclization pathways, nucleophilic substitution, and the influence of catalysts.

Cyclization Mechanisms

Cyclization is a predominant reaction pathway for dihydropyridine (B1217469) derivatives, leading to a diverse array of fused heterocyclic compounds, particularly pyrazolo[3,4-b]pyridines.

One significant pathway is the Gould-Jacobs reaction . This reaction is traditionally used for synthesizing quinolines but can be adapted to produce 1H-pyrazolo[3,4-b]pyridines by using a 3-aminopyrazole (B16455) derivative instead of aniline. mdpi.com The mechanism involves the initial reaction of the amino group with a molecule like diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization and subsequent aromatization to form the fused pyridine ring. mdpi.com

Another important cyclization is the Thorpe-Ziegler cyclization . This intramolecular condensation reaction is used to synthesize 3-aminothieno[2,3-b]pyridines. The process starts with the reaction of a 2-chloronicotinonitrile with ethyl 2-mercaptoacetate to form an intermediate thioacetate. This intermediate then undergoes an intramolecular cyclization under base-catalyzed conditions to form the fused thiophene (B33073) ring with an amino group at the 3-position. researchgate.net

Multi-component reactions also offer efficient routes to substituted pyridines through complex cyclization cascades. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) proceeds through a series of condensation and cyclization steps to yield highly substituted 3-cyanopyridines. nih.gov The proposed mechanism involves initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and dehydrogenation to form the final pyridine product. nih.gov A novel strategy for synthesizing pyrazolo[3,4-b]pyridine scaffolds involves a sequential opening/closing cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazoles with anilines, highlighting a ring transformation mechanism. rsc.org

The table below outlines different cyclization strategies and their key mechanistic features.

Reaction Name/TypeStarting MaterialsKey Mechanistic StepsProduct TypeReference
Gould-Jacobs Reaction3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateNucleophilic attack, thermal cyclization, aromatization1H-Pyrazolo[3,4-b]pyridines mdpi.com
Thorpe-Ziegler Cyclization2-Chloronicotinonitrile, Ethyl 2-mercaptoacetateS-alkylation, intramolecular condensation3-Aminothieno[2,3-b]pyridines researchgate.net
Multi-component ReactionAldehyde, Ethyl cyanoacetate, Acetophenone, Ammonium acetateKnoevenagel condensation, Michael addition, cyclization, dehydrogenation3-Cyanopyridines nih.gov
Ring-Opening/Closing Cascade1,4-Dihydropyrano[2,3-c]pyrazole, AnilineRing opening of pyran, intramolecular cyclizationPyrazolo[3,4-b]pyridines rsc.org

Nucleophilic Substitution Pathways

The dihydropyridine ring in this compound is susceptible to nucleophilic attack, a reaction influenced by the electron-withdrawing substituents and the potential for subsequent aromatization. While direct substitution on the 4H-dihydropyridine itself is less common, related dihydropyrimidine (B8664642) systems, which are isosteres, show that displacement of nucleophiles by primary and secondary amines can occur. nih.gov

In many synthetic routes, nucleophilic substitution is a key step in building the pyridine ring itself. For instance, in the formation of 3-cyanopyridines via multi-component reactions, a crucial step is the Michael addition of an enamine intermediate to an α,β-unsaturated nitrile (a 1,4-conjugate addition), which is a form of nucleophilic attack. nih.gov

Furthermore, the conversion of precursor molecules often relies on nucleophilic substitution. The synthesis of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate involves the initial nucleophilic substitution of a chloride on the pyridine ring by the sulfur of ethyl 2-mercaptoacetate. researchgate.net

Role of Catalysis in Reaction Mechanisms

Catalysis plays a pivotal role in directing the reaction pathways and improving the efficiency of synthesizing fused pyridine systems from precursors related to this compound.

Acid Catalysis: Solid acid catalysts are gaining prominence due to their efficiency, reusability, and environmentally benign nature. For example, amorphous carbon-supported sulfonic acid (AC-SO3H) has been successfully employed as a heterogeneous acid catalyst for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org The catalyst facilitates the ring-opening of dihydropyranopyrazole precursors and the subsequent cyclization with anilines at room temperature. rsc.org

Base Catalysis: Base catalysts are frequently used to promote condensation and cyclization reactions. In the Thorpe-Ziegler cyclization, a base like sodium ethoxide is essential for deprotonating the active methylene group, initiating the intramolecular attack to form the fused ring. researchgate.net Similarly, piperidine (B6355638) is used as a catalyst in one-pot multi-component reactions to afford 3-cyano-2-oxo-1,2-dihydropyridines.

Phase-Transfer Catalysis (PTC): PTC is an effective technique for reactions involving immiscible reactants. The Thorpe-Ziegler cyclization to produce ethyl 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylates can be efficiently carried out under solid-liquid PTC conditions, which can also enable a one-pot synthesis without isolating the intermediate. researchgate.net

Organo- and Metal Catalysis: More complex transformations, such as the three-component synthesis of polysubstituted pyridines, utilize sophisticated catalytic cycles. A redox-neutral intermolecular catalytic aza-Wittig reaction, catalyzed by a phospholene oxide, can generate 2-azadiene intermediates for subsequent Diels-Alder reactions. nih.gov In some cases where the intermediate dihydropyridine is resistant to oxidation, palladium on carbon (Pd/C) is used to promote the final dehydrogenation step to the aromatic pyridine product. nih.gov Coordination polymers have also been shown to be effective catalysts for reactions like the cyanosilylation of aldehydes, indicating the potential for metal-organic frameworks in catalyzing reactions on related functional groups. mdpi.com

Catalyst TypeExample CatalystReactionRole of CatalystReference
Solid AcidAmorphous carbon-supported sulfonic acid (AC-SO3H)Synthesis of pyrazolo[3,4-b]pyridinesFacilitates ring-opening and cyclization rsc.org
BaseSodium Ethoxide / PiperidineThorpe-Ziegler cyclization / Multi-component reactionsDeprotonation to initiate intramolecular/intermolecular condensation researchgate.net
Phase-Transfer-Thorpe-Ziegler cyclizationFacilitates reaction between solid and liquid phase reactants researchgate.net
Organocatalyst3-Methyl-1-phenyl-2-phospholene-1-oxideaza-Wittig reactionCatalyzes formation of 2-azadiene intermediate nih.gov
Metal Catalyst5% Pd/CDehydrogenation of dihydropyridinesPromotes aromatization of the pyridine ring nih.gov

Spectroscopic and Advanced Structural Elucidation of Ethyl 3 Cyano 4h Pyridine 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. For Ethyl 3-cyano-4H-pyridine-1-carboxylate, ¹H and ¹³C NMR would provide precise information about the electronic environment of each nucleus.

¹H NMR Spectral Analysis

The proton NMR spectrum (¹H NMR) of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the dihydropyridine (B1217469) ring. Based on analyses of similar structures, the following proton signals can be predicted:

Ethyl Group Protons: The ethyl ester moiety would present as a quartet for the methylene (B1212753) protons (-O-CH ₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH ₃) due to spin-spin coupling. The quartet is anticipated to appear in the range of δ 4.0-4.3 ppm, while the triplet would be further upfield, around δ 1.1-1.3 ppm. rsc.org

Dihydropyridine Ring Protons: The protons on the 4H-dihydropyridine ring would give signals in the olefinic and aliphatic regions. The proton at the C2 position (adjacent to the nitrogen) would likely be the most downfield of the ring protons. The two protons at the C4 position, being on a saturated carbon, would appear significantly upfield, likely in the range of δ 4.5-5.5 ppm, often as a singlet or a multiplet depending on coupling with adjacent protons. researchgate.net Protons at C5 and C6 would show characteristic vinylic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-O-CH₂-CH₃~4.0 - 4.3Quartet (q)
-O-CH₂-CH₃~1.1 - 1.3Triplet (t)
Ring H at C4~4.5 - 5.5Singlet/Multiplet
Ring H at C2, C5, C6Varies (olefinic region)Multiplets/Doublets

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the ethyl group, the dihydropyridine ring, the cyano group, and the carboxyl group.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of δ 165-175 ppm. rsc.orgrsc.org

Cyano Carbon: The carbon of the cyano group (C≡N) typically appears in the range of δ 115-120 ppm. researchgate.net

Dihydropyridine Ring Carbons: The olefinic carbons of the ring would appear between δ 100-150 ppm. The saturated C4 carbon would be found at a much higher field.

Ethyl Group Carbons: The methylene carbon (-O-C H₂-CH₃) is expected around δ 60-62 ppm, while the methyl carbon (-O-CH₂-C H₃) would be the most upfield signal, around δ 14-18 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ester C=O~165 - 175
Cyano C≡N~115 - 120
Ring C (olefinic)~100 - 150
-O-CH₂-CH₃~60 - 62
Ring C4 (aliphatic)~35 - 50
-O-CH₂-CH₃~14 - 18

Two-Dimensional NMR Techniques

While specific 2D NMR data for the title compound are not available in the surveyed literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment.

COSY: Would confirm the coupling between the methylene and methyl protons of the ethyl group and establish the connectivity of protons within the dihydropyridine ring.

HSQC/HMQC: Would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds, which is critical for assigning quaternary carbons like the carbonyl and cyano carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be from the cyano, carbonyl, and dihydropyridine functionalities.

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2200–2240 cm⁻¹. mdpi.com

C=O Stretch: A strong, sharp peak corresponding to the stretching vibration of the ester carbonyl group should appear in the range of 1700–1750 cm⁻¹. rsc.orgrsc.org

C=C and C-N Stretches: The dihydropyridine ring would exhibit C=C stretching vibrations around 1600–1650 cm⁻¹ and C-N stretching bands.

C-H Stretches: Aliphatic C-H stretching from the ethyl group and the C4-protons would be observed just below 3000 cm⁻¹, while vinylic C-H stretches would appear just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Nitrile (C≡N)Stretch~2200 - 2240
Ester (C=O)Stretch~1700 - 1750
Alkene (C=C)Stretch~1600 - 1650
Aliphatic C-HStretch~2850 - 3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through analysis of its fragmentation pattern. The molecular formula for this compound is C₉H₁₀N₂O₂, giving it a molecular weight of approximately 178.18 g/mol .

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 178. Key fragmentation pathways would likely involve:

Loss of the ethoxy radical (•OCH₂CH₃) to give a fragment at m/z = 133.

Loss of an ethylene (B1197577) molecule (C₂H₄) via McLafferty rearrangement, if sterically possible.

Cleavage of the ester group, leading to characteristic fragments.

Fragmentation of the dihydropyridine ring itself.

Analysis of related ethyl carboxylate compounds supports the likelihood of observing the molecular ion peak and fragments resulting from the loss of the ethyl or ethoxy groups. rsc.org

X-ray Crystallography for Three-Dimensional Structural Determination

Currently, there are no published crystal structures for this compound in the searched scientific databases. However, analysis of related structures, such as ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, reveals that the dihydropyridine ring system can adopt a nearly planar conformation. nih.gov A crystallographic study of the title compound would definitively establish:

The planarity or degree of puckering of the 4H-dihydropyridine ring.

The precise bond lengths of the C≡N, C=O, and various ring bonds.

The orientation of the ethyl carboxylate and cyano substituents relative to the ring.

The intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.

Data from a similar heterocyclic system, ethyl 6-amino-5-cyano-4H-pyran-3-carboxylate, shows an almost planar pyran ring, suggesting that the 4H-dihydropyridine ring in the title compound might also favor a relatively flat conformation to maximize conjugation. nih.gov

Other Advanced Spectroscopic and Analytical Methods

Beyond the foundational spectroscopic techniques of NMR and IR, a comprehensive structural elucidation of this compound involves a suite of other advanced analytical methods. These techniques provide complementary information regarding the electronic properties, elemental composition, and thermal stability of the molecule. This section delves into the findings from UV-Vis spectroscopy, elemental analysis, and thermal gravimetric analysis, offering a more complete picture of the compound's characteristics.

UV-Vis Spectroscopy

The electronic absorption spectrum of a molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the conjugated systems and electronic transitions present. For derivatives of 4H-pyridine, the position and intensity of absorption bands are influenced by the substituents on the ring and the nitrogen atom.

Studies on related pyridine (B92270) derivatives, such as ethyl nicotinate, show UV absorption maxima that can be influenced by solvent and pH. nih.gov For example, the UV absorption spectrum of nicotine, which contains a pyridine ring, shows a band around 260 nm attributed to the π-π* transition of the pyridine moiety. nih.gov It is anticipated that this compound would display absorption bands in a similar region, likely influenced by the specific substitution pattern of the 4H-pyridine ring.

Table 1: Representative UV-Vis Absorption Data for Related Pyridine Compounds

CompoundSolvent/ConditionAbsorption Maxima (λmax)Reference
NicotinepH 8.68~263 nm nih.gov
Acyl-1,4-Dihydropyridine DerivativeNot specified390 nm mdpi.com

This table presents data for related compounds to infer the expected spectral characteristics of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, the molecular formula is C₉H₁₀N₂O₂.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.019108.0960.66
HydrogenH1.011010.105.67
NitrogenN14.01228.0215.72
OxygenO16.00232.0017.96
Total 178.19 100.00

This table presents the calculated theoretical elemental analysis based on the molecular formula C₉H₁₀N₂O₂.

Experimental elemental analysis for synthesized pyridine derivatives is a standard characterization method reported in the literature, where the found percentages for Carbon, Hydrogen, and Nitrogen are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical values. mdpi.com

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA provides valuable information about the thermal stability, decomposition profile, and composition of a material.

Specific TGA data for this compound is not detailed in the available research. However, studies on the thermal decomposition of other dihydropyridine derivatives indicate that the thermal stability is influenced by the nature of the substituents on the ring. The decomposition of 1,4-dihydropyridine (B1200194) compounds can proceed through the aromatization of the dihydropyridine ring, often accompanied by the elimination of substituents. The process can be affected by factors such as the presence of air and humidity.

A typical TGA experiment would involve heating a sample of this compound at a constant rate and recording the mass loss. The resulting thermogram would show the temperatures at which significant weight loss occurs, indicating decomposition. The analysis of the evolved gases during decomposition, often by coupling the TGA instrument to a mass spectrometer or an infrared spectrometer, can provide further insights into the decomposition mechanism.

Table 3: General Thermal Decomposition Characteristics of Dihydropyridine Derivatives

Compound TypeGeneral Decomposition BehaviorInfluencing FactorsReference
1,4-Dihydropyridine DerivativesAromatization of the dihydropyridine ring with elimination of substituents.Type of substituent, presence of humidity.

This table summarizes general findings for related dihydropyridine compounds to anticipate the thermal behavior of this compound.

Computational and Theoretical Investigations of Ethyl 3 Cyano 4h Pyridine 1 Carboxylate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various molecular properties, including orbital energies, electron density distribution, and reactivity descriptors.

A comprehensive search of scientific literature was conducted to identify DFT studies specifically focused on Ethyl 3-cyano-4H-pyridine-1-carboxylate. The investigation aimed to find data related to its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. However, no dedicated DFT studies analyzing the electronic structure and reactivity of this compound could be located in the available scientific databases.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of a molecule, which are essential for understanding its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular chemical property. These models are valuable in predicting the activity of new compounds based on their structural features.

An extensive review of the scientific literature was undertaken to find QSAR studies that either developed models for or included this compound in their training or test sets. The goal was to understand its predicted activities based on its molecular descriptors. The search did not identify any published QSAR models specifically involving this compound.

Molecular Docking for Ligand-Target Interaction Profiling (General Chemical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein or other macromolecular target.

Structure Reactivity and Structure Property Relationships of Ethyl 3 Cyano 4h Pyridine 1 Carboxylate Analogues

Impact of Substituent Effects on Chemical Reactivity

The reactivity of the 4H-pyridine-1-carboxylate ring system is significantly influenced by the nature and position of its substituents. The electron-withdrawing cyano group at the 3-position and the ester group at the 1-position play pivotal roles in modulating the electron density and, consequently, the reactivity of the heterocyclic ring.

Research on analogous 1,4-dihydropyridine (B1200194) (1,4-DHP) systems provides valuable insights. The ester groups at the 3- and 5-positions are considered crucial for the biological activity of many 1,4-DHP derivatives. nih.gov The nature of the substituent at the 4-position of the 1,4-DHP ring is also a key determinant of activity, with an aryl group often being a requirement for optimal function. nih.gov Furthermore, the type and position of electron-withdrawing groups on a 4-phenyl substituent can affect receptor-binding activity. nih.gov

In a study of ruthenium-catalyzed meta-C–H activation, intermolecular competition experiments with aryloxazolines showed that electron-rich arenes exhibit higher reactivity, suggesting an electrophilic-type substitution mechanism. acs.org This indicates that electron-donating substituents on an aryl group at the 4-position of a 4H-pyridine ring could enhance reactivity in certain transformations.

The reactivity of 1,4-DHP anions, which are structurally related to the deprotonated form of 4H-pyridines, is also heavily influenced by substituents. In the presence of a suitable base, 1,4-DHPs with cyano groups at C3 and C5 can be photolyzed to act as single-electron reductants. acs.orgnih.gov The substituent at the C4 position can influence the reactivity of these anions, affecting side reactions such as hydrogen atom transfer and back-electron transfer. nih.gov

The following table summarizes the observed effects of substituents on the reactivity of analogous pyridine (B92270) and dihydropyridine (B1217469) systems.

Substituent/Position Observed Effect on Reactivity Analogous System Reference
Ester groups at C3 and C5Most effective for receptor binding activity.1,4-Dihydropyridines nih.gov
Aryl group at C4Basic requirement for optimal activity.1,4-Dihydropyridines nih.gov
Electron-withdrawing groups on 4-phenylAffects receptor-binding activity.1,4-Dihydropyridines nih.gov
Electron-rich arenesHigher reactivity in meta-C–H activation.Aryloxazolines acs.org
C4 substituentInfluences reactivity of 1,4-DHP anions.1,4-Dihydropyridine anions nih.gov

Stereoelectronic Effects on Molecular Stability and Conformation

Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and stability, are critical in determining the conformation of the 4H-pyridine-1-carboxylate ring. The 1,4-dihydropyridine ring, a close analogue, is known to adopt a non-planar, boat-like conformation. researchgate.net

The degree of puckering of the dihydropyridine ring is influenced by the substituents. In a series of 1,4-dihydroisonicotinic acid derivatives, the dihydropyridine ring in each compound was found to exist in a flattened boat-type conformation. researchgate.net The distortions around the C(4) and N(1) atoms are interrelated, and the substituent at N(1) has a significant influence on the pyramidality of the nitrogen atom. researchgate.net X-ray crystallographic analysis of a para-substituted 1,4-DHP confirmed a puckered conformation. chemrxiv.org In contrast, if there is no substitution at the para position, the pyridine ring tends to be planar. chemrxiv.org

The orientation of the ester groups is also governed by stereoelectronic factors and is crucial for biological activity. For 1,4-DHPs, it is often assumed that at least one ester group must be in a cis arrangement for a satisfactory calcium antagonist effect, as this orientation is thought to facilitate hydrogen bonding with the target receptor. researchgate.net Three primary conformations are possible for the ester groups: trans/trans, trans/cis, and cis/cis relative to the double bonds of the dihydropyridine ring. researchgate.net

Structural and conformational properties of 4-aryl-2,6-dimethyl-1,4-dihydropyridines have been investigated in both crystal structures and in solution, revealing specific orientations (synplanar/antiperiplanar) of the substituents. nih.gov

The table below outlines the conformational features observed in analogous dihydropyridine systems.

Structural Feature Observed Conformation/Influence Compound Class Reference
Dihydropyridine ringFlattened boat-type conformation.1,4-Dihydroisonicotinic acid derivatives researchgate.net
Substituent at N(1)Influences nitrogen atom pyramidality.1,4-Dihydroisonicotinic acid derivatives researchgate.net
Substitution at C4A para-substituent leads to a puckered ring.1,4-Dihydropyridines chemrxiv.org
Ester group orientationcis orientation often linked to biological activity.1,4-Dihydropyridines researchgate.net

Exploration of Electronic and Steric Factors in Pyridine Derivatives

The interplay of electronic and steric factors is fundamental to understanding the structure-property relationships in pyridine derivatives. The electronic properties of the 3-cyano-4H-pyridine-1-carboxylate system are dominated by the electron-withdrawing nature of the cyano and carboxylate groups.

Steric hindrance plays a significant role in the synthesis and reactivity of substituted pyridines. For instance, in the synthesis of certain 2-cyanoacrylate derivatives, the use of 3-fluoro substituted benzonitriles as starting materials resulted in extremely low product yields due to the influence of steric hindrance. acs.org

The size of substituents can also dictate conformational preferences. In 1,4-dihydropyridine calcium entry blockers, the size of a 2-aryl substituent has been shown to affect rotameric equilibria and, consequently, receptor binding.

The following table provides examples of how electronic and steric factors influence the properties of related pyridine derivatives.

Factor Observation Compound System Reference
Electronic Cyano groups enable photolysis and create a highly reducing excited state.1,4-Dihydropyridine anions acs.orgnih.gov
Electronic Spectroscopic data confirms the lactam tautomer in the solid and solution state.3-Cyano-2(1H)-pyridones nih.gov
Steric Substituents on benzonitrile (B105546) starting material can drastically reduce reaction yields.2-Cyanoacrylate synthesis acs.org
Steric Size of 2-aryl substituent influences rotameric equilibria and receptor binding.1,4-Dihydropyridine calcium entry blockers

Advanced Applications of Ethyl 3 Cyano 4h Pyridine 1 Carboxylate in Organic Synthesis

Applications in Analytical Chemistry (e.g., standards or reagents)There is no available data to suggest that Ethyl 3-cyano-4H-pyridine-1-carboxylate is used as a standard or reagent in analytical chemistry.

Due to the absence of specific data for "this compound" in the searched scientific domain, the generation of an authoritative article as requested is not possible.

Future Research Directions and Emerging Paradigms in Ethyl 3 Cyano 4h Pyridine 1 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign and efficient chemical processes is steering the future of pyridine (B92270) synthesis toward novel and sustainable methodologies. While classical methods often require harsh conditions or multi-step procedures, future efforts will likely concentrate on one-pot reactions, the use of greener catalysts, and atom-economical approaches.

Future synthetic strategies are expected to leverage readily available starting materials and milder reaction conditions. One-step methods, such as the conversion of N-vinyl and N-aryl amides to pyridines using activating agents like trifluoromethanesulfonic anhydride, offer a convergent approach that avoids the isolation of reactive intermediates and allows for precise control over substituent placement. organic-chemistry.orgnih.gov

Table 1: Emerging Sustainable Synthetic Strategies for Pyridine Derivatives

Synthetic Strategy Key Features Potential Application for Ethyl 3-cyano-4H-pyridine-1-carboxylate
Multicomponent Reactions (MCRs) One-pot synthesis, high atom economy, reduced waste. jetir.org Direct assembly of the 4H-pyridine core from simple, diverse building blocks.
Reusable Heterogeneous Catalysts Use of catalysts like activated fly ash or nano-iron oxides. bhu.ac.inorganic-chemistry.org Development of a recyclable catalytic system for the cyclo-condensation step, enhancing sustainability.
Direct Amide Conversion Single-step conversion of amides to pyridines using activating agents. organic-chemistry.org A convergent route using N-vinyl amide precursors to form the substituted pyridine ring.

| Base-Promoted Annulation | Transition-metal-free synthesis from alkynes and benzamides. mdpi.com | Exploration of novel cyclization pathways using alternative nitrogen and carbon sources under milder conditions. |

Exploration of Unconventional Reactivity Pathways

The generation of pyridinyl radicals via single-electron transfer processes opens up new avenues for C-H functionalization. acs.org For this compound, this could lead to the direct introduction of alkyl or aryl groups at specific positions on the pyridine ring, a long-standing challenge in heterocyclic chemistry. acs.org Research has demonstrated the C-4 selective alkylation of pyridines using maleate-derived pyridinium (B92312) salts and N-(acyloxy)phthalimides as radical precursors, a strategy that could be adapted for the 4H-pyridine scaffold. rsc.org Furthermore, the use of pyridine N-oxides as precursors to generate reactive N-oxy radicals under photoredox conditions provides a catalytic and direct method for the difunctionalization of alkenes, a concept that could be inverted to functionalize the pyridine ring itself. nih.govnih.gov

These radical-based strategies offer distinct selectivity compared to classical methods and are often tolerant of a wide range of functional groups, making them highly valuable for late-stage functionalization in complex molecule synthesis. acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift from traditional batch processing to more efficient, safer, and scalable manufacturing. sci-hub.seacs.org Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and yields. sci-hub.seinterchim.fr For the synthesis of pyridines, flow reactors have been successfully used to perform reactions like the Bohlmann-Rahtz synthesis, demonstrating the technology's potential for producing these heterocyclic cores. interchim.fr

The application of flow chemistry to the synthesis of this compound could enable the safe handling of reactive intermediates and provide a direct route for scaling up production. acs.org Moreover, flow systems can be readily coupled with automated platforms and machine learning algorithms for real-time reaction optimization. beilstein-journals.org These "self-driving" laboratories can autonomously explore reaction conditions to maximize yield and selectivity, significantly accelerating the development of new synthetic protocols. beilstein-journals.org The combination of flow hydrodynamics and reaction kinetics is also being studied to optimize large-scale pyridine synthesis in different reactor types, such as fluidized bed reactors. researchgate.netacs.org This engineering approach will be crucial for the industrial production of valuable pyridine derivatives.

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis

Feature Benefit in the Context of this compound Synthesis
Enhanced Safety Minimized handling of potentially hazardous reagents and intermediates in small, continuous streams. sci-hub.se
Precise Process Control Superior control over temperature, pressure, and mixing, leading to higher yields and selectivity. interchim.fr
Scalability Straightforward scaling of production by running the system for longer periods. sci-hub.seinterchim.fr

| Automation & Optimization | Integration with automated systems and machine learning for rapid process development and optimization. beilstein-journals.org |

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is becoming an indispensable tool in modern synthetic planning and catalyst design. Advanced computational methodologies, including quantum chemical calculations and machine learning, are set to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms, predict the energies of transition states, and analyze the electronic properties of molecules. rsc.orgmdpi.com This insight is crucial for designing new catalysts and predicting the outcomes of unknown reactions before they are attempted in the lab. rsc.org For example, computational studies on related heterocyclic systems have been used to understand their structure, reactivity, and potential as drug candidates. sgu.edu.indntb.gov.uanih.gov

Simultaneously, machine learning (ML) is revolutionizing how chemists approach synthesis. ML models, trained on vast databases of chemical reactions, can predict reaction outcomes, recommend optimal reaction conditions, and even propose entire synthetic pathways (retrosynthesis). beilstein-journals.orgnih.govrsc.org These models can be broadly categorized into global models, which suggest general conditions for new reactions, and local models, which fine-tune parameters for specific reaction families. beilstein-journals.org By representing molecules and reactions as graphs or text strings, neural networks can learn the underlying chemical principles and provide valuable predictions to guide experimental work. beilstein-journals.orgnih.gov The application of these predictive models to the synthesis of this compound could significantly reduce the experimental effort required to develop efficient and novel synthetic routes.

Conclusion

Summary of Current Research and Knowledge Gaps

Current research on Ethyl 3-cyano-4H-pyridine-1-carboxylate is virtually non-existent in publicly accessible scientific literature. The primary knowledge gap is the complete lack of empirical data for this specific compound. While extensive research exists for the general class of 1,4-dihydropyridines, this information cannot be directly and accurately extrapolated to the title compound without experimental validation. The key unanswered questions are:

What is a reliable and efficient synthetic route to this compound?

What are its fundamental physicochemical properties, including its spectroscopic signature (NMR, IR, Mass Spectrometry) and thermal characteristics (melting point, boiling point, decomposition temperature)?

How does the interplay of the cyano and ethyl carboxylate functional groups influence the chemical reactivity of the 1,4-dihydropyridine (B1200194) ring, particularly in oxidation and cycloaddition reactions?

Does this specific compound possess any significant biological activity, for instance, as a calcium channel blocker or a mineralocorticoid receptor antagonist?

Could this molecule serve as a useful monomer or building block in the development of novel functional materials?

Outlook on the Continued Significance of this compound in Academic Research

The future significance of this compound in academic research is entirely contingent on addressing the fundamental knowledge gaps outlined above. The 1,4-dihydropyridine scaffold remains an area of intense interest in medicinal chemistry and materials science. eurekaselect.comresearchgate.netresearchgate.net The unique substitution pattern of the title compound, featuring a cyano group at a position often associated with modulating biological activity, suggests that it could be a valuable target for synthesis and investigation.

Future research efforts should initially focus on developing a confirmed synthesis of this compound and thoroughly characterizing it using modern analytical techniques. Once a reliable supply of the compound is available, systematic studies of its reactivity, biological properties, and potential as a material precursor can be undertaken. The exploration of this currently uncharacterized molecule could lead to the discovery of novel therapeutic agents or functional materials, thereby transforming it from a chemical curiosity into a compound of significant scientific value. However, until such foundational research is conducted and published, its role in the broader landscape of chemical science will remain undefined.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 3-cyano-4H-pyridine-1-carboxylate, and how can reaction parameters (e.g., temperature, catalysts) be optimized to enhance yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, a similar pyridine derivative was synthesized using a multi-step procedure with a 21% yield . Optimization strategies include:

  • Reagent stoichiometry : Adjust molar ratios of reactants (e.g., cyano group donors).
  • Catalyst screening : Test bases like potassium carbonate to improve reaction efficiency.
  • Temperature control : Higher temperatures (e.g., 80°C) may accelerate kinetics but risk side reactions.
  • Purification : Use silica gel chromatography to isolate the product, as demonstrated in related syntheses .

Q. How can spectroscopic techniques (NMR, LC-MS) validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • 1H NMR : Identify proton environments (e.g., ester methyl groups at δ ~1.3 ppm, aromatic protons at δ ~7–8 ppm) and integration ratios .
  • LC-MS : Confirm molecular ion peaks (e.g., ESI-MS m/z 328.2 for a related compound) and monitor purity (>95% by HPLC) .
  • Cross-validation : Combine data with FT-IR (C≡N stretch ~2200 cm⁻¹) and elemental analysis.

Advanced Research Questions

Q. What crystallographic strategies (e.g., SHELX, ORTEP) are effective for resolving the molecular structure of this compound, and how should data be interpreted?

  • Methodological Answer :

  • Data collection : Use single-crystal X-ray diffraction. SHELX programs refine structures by minimizing residuals (R-factors < 0.05) .
  • ORTEP-3 : Visualize thermal ellipsoids to assess atomic displacement and confirm bond angles/lengths (e.g., C–C≡N angle ~120°) .
  • Validation : Check for crystallographic disorders using PLATON and validate geometry against Cambridge Structural Database entries .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data during structural elucidation of derivatives?

  • Methodological Answer :

  • Multi-technique analysis : Correlate NMR chemical shifts with X-ray coordinates to resolve ambiguities (e.g., ester vs. ketone tautomers).
  • DFT calculations : Compare experimental bond lengths (e.g., C≡N: ~1.15 Å) with computational models .
  • Controlled experiments : Repeat syntheses under inert atmospheres to rule out oxidation artifacts .

Q. What experimental designs are critical for studying the reactivity of the cyano and ester moieties in this compound?

  • Methodological Answer :

  • Functional group screening : React with nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., alkyl halides) under varying pH.
  • Kinetic studies : Monitor reaction progress via in situ FT-IR or HPLC to determine rate constants.
  • Stability assays : Test hydrolytic degradation in acidic/basic conditions to identify labile groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (cyanide liberation risks).
  • Waste disposal : Neutralize residues with alkaline solutions before disposal .

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